Cas no 925034-67-9 (Methyl 5-chloro-3-{(chloroacetyl)aminomethyl}-2-hydroxybenzoate)

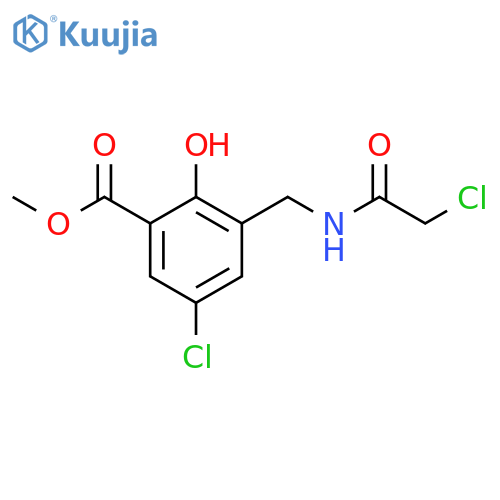

925034-67-9 structure

商品名:Methyl 5-chloro-3-{(chloroacetyl)aminomethyl}-2-hydroxybenzoate

CAS番号:925034-67-9

MF:C11H11Cl2NO4

メガワット:292.115341424942

MDL:MFCD09417009

CID:4719913

Methyl 5-chloro-3-{(chloroacetyl)aminomethyl}-2-hydroxybenzoate 化学的及び物理的性質

名前と識別子

-

- methyl 5-chloro-3-{[(chloroacetyl)amino]methyl}-2-hydroxybenzoate

- Methyl 5-chloro-3-((2-chloroacetamido)methyl)-2-hydroxybenzoate

- Methyl 5-chloro-3-([(chloroacetyl)amino]methyl)-2-hydroxybenzoate

- UNYVXHWUJZHFSA-UHFFFAOYSA-N

- benzoic acid, 5-chloro-3-[[(chloroacetyl)amino]methyl]-2-hydroxy-, methyl ester

- Benzoic acid, 5-chloro-3-[[(2-chloroacetyl)amino]methyl]-2-hydroxy-, methyl ester

- Methyl 5-chloro-3-{(chloroacetyl)aminomethyl}-2-hydroxybenzoate

-

- MDL: MFCD09417009

- インチ: 1S/C11H11Cl2NO4/c1-18-11(17)8-3-7(13)2-6(10(8)16)5-14-9(15)4-12/h2-3,16H,4-5H2,1H3,(H,14,15)

- InChIKey: UNYVXHWUJZHFSA-UHFFFAOYSA-N

- ほほえんだ: ClC1C=C(C(=O)OC)C(=C(C=1)CNC(CCl)=O)O

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 18

- 回転可能化学結合数: 5

- 複雑さ: 313

- トポロジー分子極性表面積: 75.6

Methyl 5-chloro-3-{(chloroacetyl)aminomethyl}-2-hydroxybenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A2B Chem LLC | AJ08433-1g |

Methyl 5-chloro-3-([(chloroacetyl)amino]methyl)-2-hydroxybenzoate |

925034-67-9 | >95% | 1g |

$405.00 | 2024-07-18 | |

| abcr | AB414715-1 g |

Methyl 5-chloro-3-{[(chloroacetyl)amino]methyl}-2-hydroxybenzoate |

925034-67-9 | 1g |

€197.30 | 2023-04-24 | ||

| abcr | AB414715-500 mg |

Methyl 5-chloro-3-{[(chloroacetyl)amino]methyl}-2-hydroxybenzoate |

925034-67-9 | 500MG |

€165.80 | 2023-01-14 | ||

| abcr | AB414715-500mg |

Methyl 5-chloro-3-{[(chloroacetyl)amino]methyl}-2-hydroxybenzoate; . |

925034-67-9 | 500mg |

€173.00 | 2025-02-15 | ||

| TRC | M130340-500mg |

Methyl 5-chloro-3-{[(chloroacetyl)amino]methyl}-2-hydroxybenzoate |

925034-67-9 | 500mg |

$ 235.00 | 2022-06-04 | ||

| TRC | M130340-2000mg |

Methyl 5-chloro-3-{[(chloroacetyl)amino]methyl}-2-hydroxybenzoate |

925034-67-9 | 2g |

$ 615.00 | 2022-06-04 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1396450-1g |

Methyl 5-chloro-3-((2-chloroacetamido)methyl)-2-hydroxybenzoate |

925034-67-9 | 97% | 1g |

¥2156.00 | 2024-04-25 | |

| A2B Chem LLC | AJ08433-500mg |

Methyl 5-chloro-3-([(chloroacetyl)amino]methyl)-2-hydroxybenzoate |

925034-67-9 | >95% | 500mg |

$384.00 | 2024-07-18 | |

| abcr | AB414715-1g |

Methyl 5-chloro-3-{[(chloroacetyl)amino]methyl}-2-hydroxybenzoate; . |

925034-67-9 | 1g |

€197.00 | 2025-02-15 | ||

| TRC | M130340-1000mg |

Methyl 5-chloro-3-{[(chloroacetyl)amino]methyl}-2-hydroxybenzoate |

925034-67-9 | 1g |

$ 390.00 | 2022-06-04 |

Methyl 5-chloro-3-{(chloroacetyl)aminomethyl}-2-hydroxybenzoate 関連文献

-

Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604

-

Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

-

Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844

925034-67-9 (Methyl 5-chloro-3-{(chloroacetyl)aminomethyl}-2-hydroxybenzoate) 関連製品

- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)

- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)

- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)

- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)

- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)

- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)

- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)

- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:925034-67-9)Methyl 5-chloro-3-{(chloroacetyl)aminomethyl}-2-hydroxybenzoate

清らかである:99%

はかる:5g

価格 ($):317.0